3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline
Description
Historical Context of Substituted Aniline Derivatives
Substituted aniline derivatives have played a fundamental role in organic chemistry development since the mid-19th century, when aniline itself was first isolated and characterized. These compounds emerged as crucial intermediates in the synthesis of pharmaceuticals, dyes, and various heterocyclic compounds. The evolution of substituted aniline chemistry has been marked by continuous innovation in synthetic methodologies, with researchers developing increasingly sophisticated approaches to introduce specific functional groups at designated positions on the aromatic ring.
The historical development of substituted anilines can be traced through several key periods of chemical discovery. Initially, substituted anilines were primarily synthesized through electrophilic aromatic substitution reactions, involving nitration or nitrosation followed by catalytic hydrogenation or metal salt reduction. However, these traditional methods presented limitations including harsh acidic conditions and the formation of ortho/para mixtures that complicated purification processes. The advent of nucleophilic aromatic substitution methods in the latter half of the 20th century provided more selective synthetic routes, though these approaches were initially restricted to substrates containing electron-withdrawing groups.
Modern developments in substituted aniline synthesis have been revolutionized by metal-catalyzed carbon-nitrogen bond forming reactions, which eliminate the requirement for electron-withdrawing groups and provide access to previously challenging substitution patterns. The discovery of copper-catalyzed methodologies has particularly expanded the synthetic toolkit available for preparing meta-substituted anilines, enabling efficient synthesis under mild conditions with excellent functional group tolerance. These advances have made possible the preparation of complex molecules like 3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline, which incorporates multiple functional groups in a precisely controlled arrangement.
Nomenclature and Classification of this compound
The systematic nomenclature of this compound reflects its complex structural architecture and provides precise identification of its molecular components. According to International Union of Pure and Applied Chemistry conventions, the compound can be designated as N-[[4-(2-phenylethoxy)phenyl]methyl]-3-propan-2-yloxyaniline, which explicitly describes each substituent and its position within the molecular framework. The Chemical Abstracts Service has assigned this compound the registry number 1040684-68-1, providing a unique identifier for database searches and regulatory documentation.
The molecular classification of this compound places it within several important chemical categories. Primarily, it belongs to the substituted aniline class, characterized by the presence of the fundamental aniline structure with additional functional group modifications. More specifically, it represents a meta-substituted aniline derivative, featuring the isopropoxy group positioned at the meta position relative to the amino group. The compound also incorporates a secondary amine linkage through the N-benzyl substitution, creating a more complex nitrogen-containing framework.
From a structural perspective, the compound contains multiple functional groups that contribute to its chemical properties and reactivity patterns. The isopropoxy group (-O-CH(CH3)2) provides steric bulk and influences the electronic properties of the aromatic ring through its electron-donating characteristics. The phenethyloxy substituent introduces additional aromatic character and extends the molecular framework, creating opportunities for π-π interactions and other non-covalent interactions in biological or material science applications.
Table 1: Molecular Properties of this compound
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research stems from its role as a specialized biochemical reagent and its utility in proteomics investigations. This compound exemplifies the sophisticated molecular architectures that modern synthetic chemistry can achieve, combining multiple functional groups in a single molecular framework to create compounds with specific research applications. The availability of this compound through specialized chemical suppliers indicates its established importance in academic and industrial research settings.
Research applications of this compound are primarily focused on proteomics studies, where its specific structural features enable particular types of molecular interactions or analytical procedures. The combination of aromatic rings, ether linkages, and amine functionality creates a molecule capable of participating in various non-covalent interactions, making it valuable for studying protein-small molecule interactions or serving as a building block for more complex bioactive compounds. The presence of multiple aromatic systems suggests potential applications in fluorescence-based studies or as components in molecular recognition systems.
The synthetic accessibility of this compound also contributes to its research significance. Modern synthetic methodologies for preparing substituted anilines have evolved to accommodate complex molecular architectures through efficient multi-component reactions and catalytic processes. These advances enable researchers to access compounds like this one for specific research applications without requiring extensive synthetic development efforts. The compound represents a successful example of how contemporary organic synthesis can provide access to structurally sophisticated molecules for specialized research purposes.
Furthermore, this compound serves as a representative example of the broader category of N-substituted anilines that have found applications in materials science, medicinal chemistry, and chemical biology. The structural complexity and functional group diversity present in this molecule make it a valuable case study for understanding structure-activity relationships and for developing new synthetic methodologies that can access similar molecular architectures with improved efficiency or selectivity.
Structural Analogs and Related Compounds
The structural framework of this compound serves as a template for understanding a broader family of related compounds that share similar architectural features. Several closely related analogs have been documented in chemical databases and research literature, each featuring variations in the substitution patterns or functional group modifications that provide insights into structure-activity relationships and synthetic accessibility.
One of the most closely related compounds is 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline, which shares the same meta-isopropoxy substitution pattern but features an isopropoxy group instead of the phenethyloxy substituent on the benzyl moiety. This structural analog, with molecular formula C19H25NO2 and molecular weight 299.41 g/mol, represents a simplified version of the target compound that may exhibit different physical and chemical properties due to the absence of the extended phenethyloxy chain. The comparison between these two compounds provides valuable insights into the contribution of the phenethyloxy group to the overall molecular properties.
Another significant analog is 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline, which maintains the phenethyloxy substitution but relocates the isopropoxy group from the meta to the para position on the aniline ring. This positional isomer, also with molecular formula C24H27NO2 and molecular weight 361.5 g/mol, demonstrates how subtle changes in substitution patterns can create compounds with potentially different biological or chemical activities while maintaining overall structural similarity.
Table 2: Structural Analogs and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 3-Isopropoxy-N-(4-isopropoxybenzyl)aniline | C19H25NO2 | 299.41 g/mol | Isopropoxy instead of phenethyloxy |
| 4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline | C24H27NO2 | 361.5 g/mol | Para vs meta isopropoxy position |
| 3-Isopropoxy-N-(4-methoxybenzyl)aniline | C17H21NO2 | 271.35 g/mol | Methoxy instead of phenethyloxy |
| N-[4-(sec-Butoxy)benzyl]-3-isopropoxyaniline | C20H27NO2 | Not specified | sec-Butoxy substitution variation |
The systematic study of these structural analogs provides valuable information about the relationship between molecular structure and chemical properties. The presence or absence of extended alkyl chains, the positioning of substituents on aromatic rings, and the nature of ether linkages all contribute to the overall molecular behavior in various chemical and biological contexts. This structural diversity within the analog family demonstrates the versatility of the synthetic approaches used to prepare these compounds and highlights the potential for further structural modifications to achieve specific research objectives.
Literature Review of Research Evolution
The research evolution surrounding this compound and related substituted aniline derivatives reflects broader trends in organic chemistry methodology development and application-driven synthesis. Early literature on substituted anilines focused primarily on traditional synthetic approaches and fundamental chemical properties, gradually evolving toward more sophisticated synthetic methodologies and specialized applications in chemical biology and materials science.
Contemporary research in substituted aniline chemistry has been significantly influenced by the development of green chemistry principles and sustainable synthetic methodologies. A notable advancement in this field was reported in a 2019 Nature publication describing green synthesis approaches for substituted anilines and quinazolines. This work demonstrated that isatoic anhydride-based chemistry could provide straightforward access to a range of quinazoline and substituted aniline derivatives using adaptable pH-sensitive cyclization chemistry. The methodology proved to be inexpensive, simple, fast, and efficient at room temperature while being scalable for larger synthetic operations.
The evolution of synthetic methodologies has also embraced multi-component reaction strategies that enable direct access to complex substituted anilines from simple starting materials. Research published in 2023 described a metal- and additive-free method for synthesizing meta-substituted anilines based on three-component reactions of substituted methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines. This multicomponent diversity-oriented approach demonstrated particular value for generating combinatorial libraries of compounds suitable for medicinal chemistry applications and for designing building blocks with potential materials science applications.
Copper-catalyzed methodologies have emerged as particularly important tools for accessing meta-substituted anilines with high efficiency and selectivity. A 2020 study in Organic Letters described copper-catalyzed -methoxy rearrangement reactions that enabled efficient synthesis of meta-substituted anilines through Michael addition of nucleophiles to in situ generated ortho-quinol imine intermediates. This approach demonstrated excellent compatibility with various para-substituents including vinyl, methylthio, ester, and bromo groups, as well as diverse carbon nucleophiles such as 1,3,5-trimethoxybenzene, N-methylindole, and dimethyl malonate. The methodology successfully addressed limitations associated with traditional oxidation reactions, including the requirement for stoichiometric oxidants and poor compatibility with electron-withdrawing groups.
Recent developments have also focused on expanding the scope of nucleophilic aromatic substitution reactions for preparing meta-substituted anilines. Research has demonstrated that fluorobenzenes containing meta-substituted electron-withdrawing groups can undergo efficient substitution reactions with amines under optimized conditions, providing meta-substituted aniline derivatives in yields up to 98%. These advances in nucleophilic substitution methodology have provided alternative synthetic routes that complement metal-catalyzed approaches and expand the toolkit available for accessing complex substituted aniline architectures like this compound.
Properties
IUPAC Name |
N-[[4-(2-phenylethoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-19(2)27-24-10-6-9-22(17-24)25-18-21-11-13-23(14-12-21)26-16-15-20-7-4-3-5-8-20/h3-14,17,19,25H,15-16,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMMOXMYQTOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline typically involves the following steps:
Preparation of 3-Isopropoxyaniline: This is achieved by reacting aniline with isopropyl alcohol in the presence of an acid catalyst.
Preparation of 4-(Phenethyloxy)benzyl Chloride: This involves the reaction of 4-hydroxybenzyl chloride with phenethyl alcohol in the presence of a base.
Coupling Reaction: The final step involves the coupling of 3-isopropoxyaniline with 4-(phenethyloxy)benzyl chloride in the presence of a suitable base to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aniline nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline are compared below with five closely related analogs (Table 1).
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Structural Variations and Implications
Alkoxy Chain Length and Position :
- The heptyloxy analog (CAS 1040682-24-3) exhibits increased lipophilicity (logP ~6.5 estimated) compared to the isopropoxy derivative, likely enhancing membrane permeability but reducing aqueous solubility .
- Substitution position (meta vs. para) significantly impacts electronic effects. For example, the para-isopropoxy analog (CAS 1040692-81-6) may exhibit altered binding kinetics in biological systems due to steric and electronic differences .
Extended Alkyl Linkers: The dichlorophenoxy-butyl analog (CAS N/A) demonstrates that elongation of the alkyl chain increases molecular weight and may influence pharmacokinetic properties such as metabolic stability .
Physicochemical and Spectroscopic Data
- IR Spectroscopy : Key absorptions for the target compound are expected at ~3390 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C aromatic), and 1230 cm⁻¹ (C-O alkoxy), consistent with analogs .
- NMR: The ¹H NMR spectrum of N-(4-(3-chloropropoxy)benzyl)-4-phenoxyaniline (CAS 28) shows aromatic protons at δ 6.60–7.36 ppm and alkoxy methylene protons at δ 4.15–4.27 ppm, providing a reference for the target compound .
Biological Activity
3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline is a compound of growing interest in medicinal chemistry due to its potential biological activity. This article will explore the compound's interactions with biological systems, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 361.48 g/mol. The compound features an isopropoxy group, a phenethyloxy group, and a benzylamine structure, which contribute to its unique chemical properties and potential reactivity in biological systems.
Research indicates that this compound interacts with specific enzymes and receptors, potentially influencing their activities. This interaction may lead to enzyme inhibition or modulation of protein interactions critical in various biochemical pathways. The structural characteristics of the compound suggest enhanced selectivity towards certain biological targets, making it a valuable candidate for pharmacological research.
Enzyme Inhibition
Studies have focused on the binding affinity of this compound to specific proteins and enzymes. These investigations aim to elucidate the mechanisms through which this compound exerts its biological effects. For instance, the compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions and disease processes .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on target enzymes, suggesting its potential as a therapeutic agent in conditions requiring enzyme modulation.
- Pharmacological Applications : Preliminary studies indicate that the compound may possess anti-inflammatory and analgesic properties, making it a candidate for further development in pain management therapies.
Comparative Analysis
The following table summarizes structural comparisons with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Isopropoxyaniline | Lacks phenethyloxy group | Simpler structure; less versatile |
| N-Benzylaniline | Contains benzyl group | Lacks isopropoxy and phenethyloxy groups |
| 3-Phenethyloxy-N-[4-(phenethyloxy)benzylaniline] | More complex with additional phenethyloxy groups | Higher molecular weight; potential for different interactions |
The uniqueness of this compound lies in its combination of functional groups, providing a balance of reactivity and stability that enhances its utility in various research settings.
Q & A
Q. Q1. What synthetic strategies are recommended for synthesizing 3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline, and how can intermediates be optimized?
Methodological Answer: The synthesis of aryloxy-substituted aniline derivatives typically involves sequential alkylation and coupling reactions. For example:
- Step 1: Synthesize the isopropoxy-substituted aniline core via nucleophilic substitution of 3-nitroaniline with isopropyl bromide under basic conditions.
- Step 2: Introduce the phenethyloxybenzyl group using a Buchwald-Hartwig coupling or Ullmann-type reaction, which requires palladium catalysts and ligands (e.g., biphenylphosphines) to facilitate aryl-amine bond formation .
- Optimization: Monitor reaction progress via LC-MS to minimize side products like over-alkylation or incomplete coupling. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields .
Q. Q2. How can the purity and structural integrity of this compound be validated during synthesis?
Methodological Answer:
- Chromatography: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound.
- Spectroscopy: Confirm the structure via H NMR (e.g., aromatic proton splitting patterns at δ 6.8–7.4 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
- Purity Analysis: Employ reverse-phase LC-MS with UV detection at 254 nm; purity >98% is acceptable for most studies .
Q. Q3. What analytical techniques are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- Derivatization: For enhanced detection sensitivity, derivatize the compound with aniline-based reagents (e.g., EDC coupling) to form UV- or fluorescence-active adducts .
- LC-MS/MS: Use multiple reaction monitoring (MRM) modes to quantify impurities at ppm levels. Calibrate with spiked standards to validate accuracy .
Advanced Research Questions
Q. Q4. How can catalytic systems be optimized for synthesizing derivatives of this compound?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., MnCoO nanorods) for dehydrogenation or coupling steps. MnCoO has shown high conversion (>90%) and selectivity (>95%) in analogous benzyl alcohol-aniline reactions due to synergistic Mn and Co redox pairs .
- Reaction Engineering: Optimize temperature (60–100°C), solvent (toluene or DMSO), and oxygen/nitrogen atmospheres to suppress side reactions like over-oxidation .
Q. Q5. How do electronic and steric effects of the isopropoxy and phenethyloxy groups influence the reactivity of this compound?
Methodological Answer:
- Electronic Effects: The isopropoxy group is electron-donating, increasing electron density on the aniline ring, which may enhance nucleophilic substitution reactivity.
- Steric Effects: The phenethyloxybenzyl moiety introduces steric hindrance, potentially slowing coupling reactions. Computational modeling (DFT) can predict reaction barriers and guide substituent modifications .
- Experimental Validation: Compare reaction rates with analogs (e.g., methoxy vs. isopropoxy substituents) to isolate electronic/steric contributions .
Q. Q6. What strategies resolve contradictions in catalytic performance data for derivatives of this compound?
Methodological Answer:
- Data Triangulation: Replicate experiments under standardized conditions (e.g., catalyst loading, solvent purity). For example, discrepancies in MnCoO activity may arise from variations in calcination temperatures (e.g., 500°C vs. 600°C) affecting crystallinity .
- Advanced Characterization: Use XPS to verify oxidation states of metal catalysts and BET analysis to correlate surface area with activity .
Q. Q7. How can structure-activity relationships (SAR) be systematically studied for this compound in medicinal chemistry applications?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified alkoxy chains (e.g., ethoxy, hexyloxy) or substituted benzyl groups.
- Biological Assays: Screen analogs for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization. Correlate substituent properties (Hammett σ values, logP) with activity .
Safety and Handling
Q. Q8. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
